molecular formula C12H12F4O2 B7989862 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone

1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B7989862
M. Wt: 264.22 g/mol
InChI Key: SREZUEXCBSUSDY-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of a butoxy group, a fluorine atom on the phenyl ring, and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-butoxy-3-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The butoxy and fluorine substituents may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 1-(4-Butoxy-3-fluorophenyl)ethanone
  • 4-Butoxy-3-fluorophenylboronic acid
  • 1-(4-Butoxy-3-fluorophenyl)ethanol

Comparison: 1-(4-Butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

1-(4-butoxy-3-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-2-3-6-18-10-5-4-8(7-9(10)13)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREZUEXCBSUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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